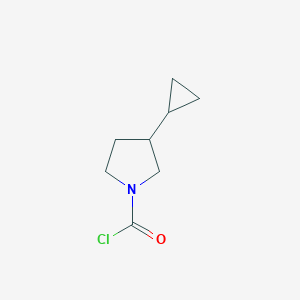![molecular formula C16H17N3S B2991227 1-[1-(Phenylsulfanyl)butyl]-1H-1,2,3-benzotriazole CAS No. 111098-62-5](/img/structure/B2991227.png)
1-[1-(Phenylsulfanyl)butyl]-1H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Phenylsulfanyl)butyl]-1H-1,2,3-benzotriazole is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile synthetic utility and unique physicochemical properties. This compound, in particular, features a phenylsulfanyl group attached to a butyl chain, which is further connected to a benzotriazole moiety. The presence of these functional groups imparts specific reactivity and stability to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-[1-(Phenylsulfanyl)butyl]-1H-1,2,3-benzotriazole typically involves the reaction of 1H-benzotriazole with a suitable phenylsulfanyl butyl precursor. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
1-[1-(Phenylsulfanyl)butyl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the benzotriazole moiety, using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the hydrogen atoms on the ring.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), catalysts like palladium or copper, and bases like triethylamine or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[1-(Phenylsulfanyl)butyl]-1H-1,2,3-benzotriazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used as a probe or ligand in biological studies to investigate enzyme activities or protein interactions.
Mechanism of Action
The mechanism of action of 1-[1-(Phenylsulfanyl)butyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. The phenylsulfanyl group can participate in redox reactions, affecting the overall stability and reactivity of the molecule. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to specific biological effects .
Comparison with Similar Compounds
1-[1-(Phenylsulfanyl)butyl]-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole: A simpler derivative with similar reactivity but lacking the phenylsulfanyl group.
1-(Phenylsulfanyl)-1H-benzotriazole: A compound with a similar structure but without the butyl chain.
1-(Butyl)-1H-benzotriazole: A derivative with a butyl chain but lacking the phenylsulfanyl group.
The uniqueness of this compound lies in the combination of the phenylsulfanyl and butyl groups, which confer specific reactivity and stability to the compound, making it valuable in various applications .
Properties
IUPAC Name |
1-(1-phenylsulfanylbutyl)benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c1-2-8-16(20-13-9-4-3-5-10-13)19-15-12-7-6-11-14(15)17-18-19/h3-7,9-12,16H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGGKWXMAVSTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(N1C2=CC=CC=C2N=N1)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol](/img/structure/B2991153.png)
![2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride](/img/structure/B2991154.png)
![3-((3,4-Dimethylphenyl)sulfonyl)-5-(pyrrolidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2991155.png)





![methyl 3-({[1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2991162.png)


![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B2991167.png)
